molecular formula C13H8N4O8 B11959579 3-[(2,4,6-Trinitrophenyl)amino]benzoic acid CAS No. 7221-19-4

3-[(2,4,6-Trinitrophenyl)amino]benzoic acid

Cat. No.: B11959579
CAS No.: 7221-19-4
M. Wt: 348.22 g/mol
InChI Key: POECFHVTFLONRY-UHFFFAOYSA-N
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Description

3-[(2,4,6-Trinitrophenyl)amino]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 2,4,6-trinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4,6-Trinitrophenyl)amino]benzoic acid typically involves the nitration of aniline derivatives followed by coupling with benzoic acid. The reaction conditions often require strong acids like sulfuric acid and nitric acid to facilitate the nitration process. The intermediate products are then purified and subjected to further reactions to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where safety measures are crucial due to the explosive nature of trinitrophenyl derivatives. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4,6-Trinitrophenyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and hydrogen gas are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

3-[(2,4,6-Trinitrophenyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: The compound’s unique properties make it useful in the development of dyes, explosives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2,4,6-Trinitrophenyl)amino]benzoic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Picric Acid (2,4,6-Trinitrophenol): Shares the trinitrophenyl group but differs in its overall structure and properties.

    3-Amino-5-[(2,4,6-Trinitrophenyl)amino]-1H-1,2,4-Triazole: Another compound with a trinitrophenyl group, used in high-energy materials.

Uniqueness

3-[(2,4,6-Trinitrophenyl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

7221-19-4

Molecular Formula

C13H8N4O8

Molecular Weight

348.22 g/mol

IUPAC Name

3-(2,4,6-trinitroanilino)benzoic acid

InChI

InChI=1S/C13H8N4O8/c18-13(19)7-2-1-3-8(4-7)14-12-10(16(22)23)5-9(15(20)21)6-11(12)17(24)25/h1-6,14H,(H,18,19)

InChI Key

POECFHVTFLONRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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